molecular formula C8H3Cl2F4N B13694995 N-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13694995
M. Wt: 260.01 g/mol
InChI Key: KQZPXESUAKUGTF-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound that features a trifluoroacetimidoyl group attached to a chlorofluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-chloro-5-fluoroaniline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or bases.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a corresponding oxide.

Scientific Research Applications

N-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt key biological pathways and processes, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: N-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride can be compared with other similar compounds such as:

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H3Cl2F4N

Molecular Weight

260.01 g/mol

IUPAC Name

N-(2-chloro-5-fluorophenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C8H3Cl2F4N/c9-5-2-1-4(11)3-6(5)15-7(10)8(12,13)14/h1-3H

InChI Key

KQZPXESUAKUGTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N=C(C(F)(F)F)Cl)Cl

Origin of Product

United States

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